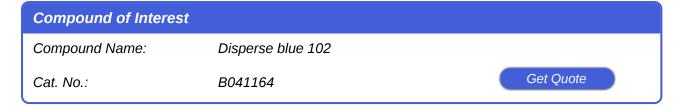


## A Quantum Chemical Deep Dive into Disperse Blue 102: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in characterizing the properties of the monoazo disperse dye, **Disperse Blue 102**. While specific computational studies on **Disperse Blue 102** are not readily available in public literature, this document outlines the established theoretical framework and computational protocols used for structurally similar azo dyes. The methodologies and example data presented herein serve as a robust reference for researchers seeking to apply computational chemistry in the design and analysis of disperse dyes.

### **Introduction to Disperse Blue 102**

Disperse Blue 102, with the chemical formula C15H19N5O4S, is a synthetic organic dye belonging to the single azo class.[1][2] It is primarily used in the textile industry for dyeing polyester and other synthetic fibers, valued for its vibrant blue color and good fastness properties.[3][4] Understanding the relationship between the molecular structure of Disperse Blue 102 and its physicochemical properties is crucial for optimizing its performance and exploring potential new applications, including in biomedical fields.[3] Quantum chemical calculations offer a powerful, non-experimental avenue to investigate these properties at the molecular level.

Table 1: General Properties of **Disperse Blue 102** 



Property	Value
Molecular Formula	C15H19N5O4S[1]
Molecular Weight	365.41 g/mol [1]
CAS Registry Number	12222-97-8[1]
Chemical Class	Single Azo Dye[1]

# Theoretical Framework: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Quantum chemical calculations for organic dyes predominantly utilize Density Functional Theory (DFT) and its extension, Time-Dependent Density Functional Theory (TD-DFT). These methods provide a good balance between computational cost and accuracy for medium-sized molecules like **Disperse Blue 102**.

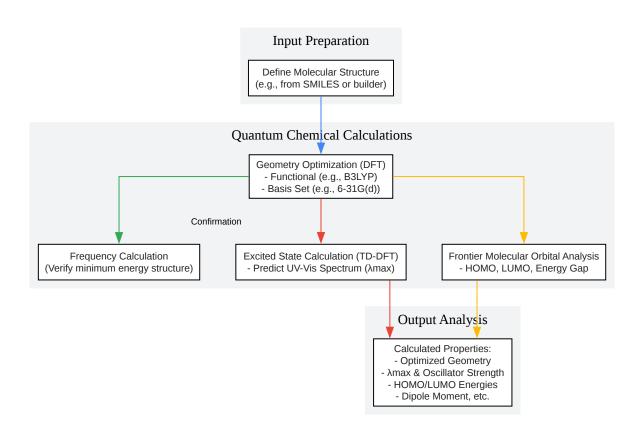
- Density Functional Theory (DFT): DFT is used to determine the ground-state electronic structure of molecules.[5] By solving the Kohn-Sham equations, one can obtain the optimized molecular geometry, electronic energy, and frontier molecular orbitals (FMOs) the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[6] A smaller gap generally implies higher reactivity.[5]
- Time-Dependent Density Functional Theory (TD-DFT): To investigate the electronic absorption properties, which are responsible for the color of the dye, TD-DFT is employed.[7] This method calculates the excited-state properties by determining the response of the electron density to a time-dependent electric field.[7] The output of a TD-DFT calculation includes the maximum absorption wavelength (λmax) and the oscillator strength (f), which corresponds to the intensity of the electronic transition.[7]

## **Computational Workflow**

The general workflow for performing quantum chemical calculations on a disperse dye like **Disperse Blue 102** is illustrated in the diagram below. This process involves molecular



structure creation, geometry optimization, and subsequent property calculations.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. worlddyevariety.com [worlddyevariety.com]



- 2. Disperse Blue 102 Blue Gfd 200% CAS: 12222-97-8 Disperse Dye Disperse Blue 102 and Blue Gfd [orienchem.en.made-in-china.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure
   -Property Relationship Using Atomic Signatures PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Quantum Chemical Deep Dive into Disperse Blue 102: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041164#quantum-chemical-calculations-for-disperse-blue-102-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com